2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

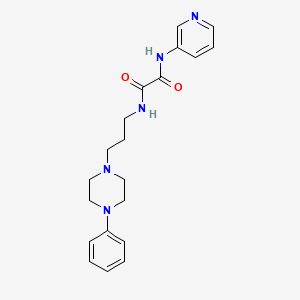

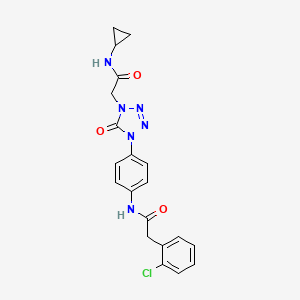

The compound “2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a sulfonyl group, a benzamido group, and a thiophene ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening, substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a pyrrolidine ring could enhance the compound’s solubility in polar solvents .Scientific Research Applications

Synthetic Pathways and Heterocyclic Chemistry

Research in the field of synthetic organic chemistry has explored the reactivity of thiophene derivatives towards various nitrogen nucleophiles to synthesize a broad range of heterocyclic compounds. For instance, thiophene derivatives have been utilized to create pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatile applications of thiophene compounds in synthesizing complex molecular structures (Mohareb et al., 2004). Additionally, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have shown potent antitumor and antibacterial activities, indicating their potential in medicinal chemistry and drug development (Hafez et al., 2017).

Molecular Structural Analysis

The study of molecular structures and conformations is another critical area of research for thiophene derivatives. For example, the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with potential antineoplastic properties, have been extensively analyzed through X-ray analysis and AM1 molecular orbital methods (Banerjee et al., 2002). These studies provide valuable insights into the structural basis of the biological activity of thiophene derivatives.

Pharmacological Potential

Exploring the pharmacological applications of thiophene derivatives has yielded promising results, particularly in the development of novel therapeutic agents. For instance, specific thiophene derivatives have been identified as high-affinity antagonists selective for κ-opioid receptors, demonstrating potential in treating depression and addiction disorders (Grimwood et al., 2011). Such findings underscore the therapeutic relevance of thiophene compounds in addressing critical health issues.

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring, which is a common scaffold in biologically active compounds . Pyrrolidine derivatives have been associated with a wide range of targets, including various receptors and enzymes .

Mode of Action

The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities and could potentially affect multiple pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The presence of the pyrrolidine ring and its derivatives in the compound could potentially lead to a variety of biological activities .

Future Directions

properties

IUPAC Name |

2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c17-14(20)13-7-10-24-16(13)18-15(21)11-3-5-12(6-4-11)25(22,23)19-8-1-2-9-19/h3-7,10H,1-2,8-9H2,(H2,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUPSKOSFSGHHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2896700.png)

![2-methyl-8-(2-methyl-1H-imidazol-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2896704.png)

![6-(Azetidin-3-yl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B2896706.png)

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2896708.png)

![4-methoxy-3-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2896710.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B2896711.png)

![2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2896715.png)